molecular formula C10H20N2 B13520627 (2-(1-Methylpiperidin-2-yl)cyclopropyl)methanamine

(2-(1-Methylpiperidin-2-yl)cyclopropyl)methanamine

Cat. No.: B13520627
M. Wt: 168.28 g/mol
InChI Key: KLRLTLGHLBRYJI-UHFFFAOYSA-N
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Description

(2-(1-Methylpiperidin-2-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C10H20N2 It is a derivative of piperidine, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Methylpiperidin-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable piperidine derivative. One common method involves the reaction of 1-methylpiperidine with a cyclopropylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Methylpiperidin-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

(2-(1-Methylpiperidin-2-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2-(1-Methylpiperidin-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpiperidin-2-yl)methanamine
  • 2-(1-Methylpiperidin-2-yl)ethanamine
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Uniqueness

(2-(1-Methylpiperidin-2-yl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

[2-(1-methylpiperidin-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H20N2/c1-12-5-3-2-4-10(12)9-6-8(9)7-11/h8-10H,2-7,11H2,1H3

InChI Key

KLRLTLGHLBRYJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2CC2CN

Origin of Product

United States

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